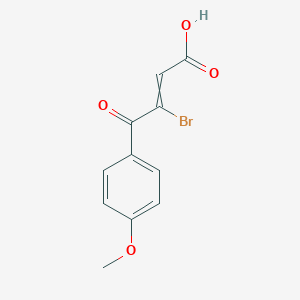

3-Bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

Description

Historical Context of Academic Research on Bromebric Acid Isomers

Historically, research has often focused on Bromebric acid as a whole, with its sodium salt, Cytembena, being a notable subject of study. nih.gov Early investigations centered on its apparent ability to inhibit purine (B94841) synthesis, oxidative phosphorylation, and DNA synthesis, leading to the inhibition of tumor cell growth and cell cycle arrest. nih.gov The compound was initially explored for its potential in cancer therapy and even in the prophylaxis of migraines. nih.gov However, much of the initial literature does not distinctly separate the biological activities of the (Z) and (E) isomers, often referring to "Bromebric acid" generically or focusing on the more stable (E)-isomer. nih.gov The recognition of the profound impact of stereoisomerism on biological activity has necessitated a more focused approach on individual isomers like (Z)-Bromebric acid.

Stereochemical Significance and Isomeric Purity Considerations for the (Z)-Configuration in Bioactive Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in the biological activity of compounds. nih.govmdpi.com Different stereoisomers, such as the (Z) and (E) isomers of Bromebric acid, can exhibit vastly different interactions with biological targets like enzymes and receptors. nih.govontosight.ai This is because biological systems are themselves chiral and stereospecific. veranova.com

The (Z) and (E) nomenclature refers to the arrangement of substituents around a double bond. In the case of (Z)-Bromebric acid, the higher priority groups are on the same side of the double bond, whereas in the (E)-isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement can dramatically alter the molecule's shape and its ability to bind to a specific biological target.

The importance of isomeric purity in pharmaceuticals is paramount. americanpharmaceuticalreview.comwisdomlib.org The presence of an undesired isomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. nih.gov Regulatory bodies like the FDA and the European Medicines Agency have increasingly stringent requirements for the characterization and control of isomeric purity in drug development. americanpharmaceuticalreview.com Therefore, the synthesis and investigation of the pure (Z)-isomer of Bromebric acid are crucial to accurately determine its specific biological effects.

Table 1: Key Distinctions Between Isomers

| Feature | (Z)-Isomer | (E)-Isomer |

| Substituent Arrangement | Higher priority groups on the same side of the double bond. | Higher priority groups on opposite sides of the double bond. |

| Potential Biological Activity | Can differ significantly from the (E)-isomer due to distinct spatial configuration. | May have a different or no biological effect compared to the (Z)-isomer. |

| Research Focus | Requires specific synthesis and isolation to study its unique properties. | Often the more thermodynamically stable and historically studied isomer. |

Overview of Key Research Domains in (Z)-Bromebric Acid Chemical Biology

The chemical biology of (Z)-Bromebric acid is being explored in several key domains:

Synthesis and Characterization: The development of stereoselective synthetic routes to obtain pure (Z)-Bromebric acid is a fundamental area of research. This involves carefully controlled reaction conditions to favor the formation of the desired isomer and analytical techniques to confirm its purity.

Biological Activity and Mechanism of Action: A significant research focus is on determining the specific biological effects of the (Z)-isomer. This includes in vitro and in vivo studies to assess its cytotoxicity against various cancer cell lines and to unravel the molecular pathways it perturbs. Investigations into its effects on DNA synthesis, purine metabolism, and oxidative phosphorylation are of particular interest. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing derivatives of (Z)-Bromebric acid, researchers can understand how different chemical modifications impact its biological activity. This provides valuable insights for optimizing the compound's potency and selectivity.

Target Identification and Validation: A crucial aspect of the research is to identify the specific cellular components (e.g., enzymes, receptors) with which (Z)-Bromebric acid interacts to exert its biological effects. This knowledge is vital for understanding its mechanism of action and for the rational design of more effective therapeutic agents.

Properties

IUPAC Name |

3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZFHUODAYGHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048114 | |

| Record name | 3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16170-76-6 | |

| Record name | 3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z Bromebric Acid and Its Analogues

Strategies for Stereoselective Synthesis of (Z)-Bromebric Acid

Achieving the desired (Z)-configuration of the brominated alkene in Bromebric acid requires precise control over the reaction conditions and reagents. A key strategy involves the stereoselective debrominative decarboxylation of an anti-2,3-dibromoalkanoic acid precursor. Research has shown that microwave irradiation of anti-2,3-dibromoalkanoic acids in a solvent system like dimethylformamide (DMF) with a base such as triethylamine (Et3N) can produce (Z)-1-bromo-1-alkenes with high stereoselectivity and in excellent yields. organic-chemistry.orgresearchgate.net This method is notable for its rapid reaction times, often ranging from 0.2 to 1.0 minutes. organic-chemistry.org The stereochemical outcome is dependent on an anti-elimination mechanism from the specific diastereomer of the starting material.

Asymmetric synthesis aims to convert an achiral starting material into a chiral product, leading to an unequal amount of stereoisomers. uwindsor.ca The principles of asymmetric synthesis are fundamental to producing enantiomerically pure forms of molecules like Bromebric acid, especially if stereocenters are present or introduced in its analogues. researchgate.net These principles can be applied through several methods, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents. chiralpedia.comethz.ch For brominated alkenoic acid systems, this could involve an enantioselective bromination step on a precursor molecule or the use of a chiral catalyst to guide the formation of the desired stereoisomer during the creation of the carbon skeleton. uwindsor.canih.gov The ultimate goal is to establish a defined three-dimensional arrangement of atoms with high fidelity.

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a rigid chelated enolate, directing electrophiles to one face. | wikipedia.orgrsc.orgwilliams.edu |

| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids | Forms an amide whose enolate stereoselectively reacts with alkyl halides. | wikipedia.org |

| Camphorsultam | Diels-Alder reactions, alkylations | Provides high stereocontrol due to its rigid bicyclic structure. | wikipedia.org |

Organocatalysts: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral organocatalysts are particularly powerful for asymmetric synthesis. For instance, chiral phosphoric acids (CPAs), often derived from scaffolds like BINOL, have emerged as highly versatile Brønsted acid catalysts for a wide array of enantioselective transformations. rsc.orgresearchgate.netbeilstein-journals.org They can activate substrates through hydrogen bonding, creating a chiral environment that dictates the stereochemical outcome of the reaction. snnu.edu.cnresearchgate.net In the context of (Z)-Bromebric acid synthesis, a chiral organocatalyst could be employed for the enantioselective α-bromination of a ketone or aldehyde precursor, establishing a key stereocenter early in the synthetic sequence. researchgate.netacs.org Similarly, thiourea-based organocatalysts have been used for the stereospecific dibromination of alkenes, which could generate the necessary precursors for the final elimination step. organic-chemistry.orgnih.gov

The development of specific enantioselective and diastereoselective reactions is crucial for synthesizing complex molecules with multiple stereocenters.

Enantioselective Reactions produce a predominance of one enantiomer over the other. An example relevant to the synthesis of brominated compounds is the enantioselective bromoesterification of alkenes, which can be catalyzed by chiral phosphoric acids. rsc.org

Diastereoselective Reactions create one diastereomer in preference to others. The alkylation of a substrate attached to an Evans chiral auxiliary, which typically yields diastereomeric ratios as high as 98:2, is a classic example of a highly diastereoselective process. williams.edu

Developing these reactions often involves screening different catalysts (e.g., various chiral phosphoric acids), optimizing reaction conditions (temperature, solvent), and selecting appropriate reagents to maximize both yield and stereoselectivity. nih.gov For instance, Brønsted acids like chiral phosphoric acids have been shown to effectively control E/Z selectivity in certain reactions, which is directly applicable to establishing the geometry of (Z)-Bromebric acid. nih.gov

Development of Synthetic Routes for Structural Analogues of (Z)-Bromebric Acid

The synthesis of structural analogues allows for the systematic investigation of structure-activity relationships. This involves modifying the core structure of (Z)-Bromebric acid to understand how different functional groups or structural motifs affect its properties.

Modular synthesis is a strategy that builds complex molecules from simpler, interchangeable building blocks or "modules." nih.gov This approach is highly efficient for creating a library of related compounds. A one-pot synthesis-functionalization strategy can be employed, where a core intermediate is generated and then reacted with a variety of partners to produce diverse derivatives. acs.org For example, a precursor like anti-2,3-dibromo-3-(4-carboxyphenyl)propanoic acid can undergo debrominative decarboxylation, and the resulting carboxylic acid can then be esterified in the same pot with various alcohols or phenols to create a range of ester analogues. znaturforsch.com This streamlined approach avoids the isolation of intermediates, saving time and resources. Similarly, palladium-catalyzed coupling reactions could be used to attach different aryl or alkyl groups to the bromoalkene core, further expanding the diversity of accessible analogues. organic-chemistry.org

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. drughunter.com The carboxylic acid group is a common target for bioisosteric replacement because, while often crucial for biological activity, it can lead to poor pharmacokinetic properties or metabolic instability. researchgate.netnih.gov

Replacing the carboxylic acid in Bromebric acid with a suitable bioisostere can modulate properties such as acidity (pKa), lipophilicity, membrane permeability, and metabolic stability. drughunter.comnih.gov This allows for the fine-tuning of the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

| Bioisostere | Approximate pKa | Key Properties and Rationale for Use | Reference |

|---|---|---|---|

| Carboxylic Acid (Reference) | ~4.2–4.5 | Baseline functionality; can form strong ionic interactions. | drughunter.com |

| 5-Tetrazole | ~4.5–4.9 | Similar acidity to carboxylic acids but offers greater lipophilicity and metabolic stability. Widely used in approved drugs. | drughunter.com |

| Acyl Sulfonamide | Varies (can mimic acid pKa) | Can improve membrane permeability and resist certain metabolic pathways like glucuronidation. | nih.gov |

| Hydroxamic Acid | ~8–9 | Less acidic; often used for metal-chelating properties but also serves as a bioisostere. | nih.gov |

| 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles | Used as a strategy to improve oral drug absorption by reducing acidity. | drughunter.com |

The choice of a bioisostere is highly context-dependent, and its success in improving a molecule's properties cannot always be predicted, necessitating the synthesis and testing of various analogues. drughunter.comnih.gov Neutral bioisosteres that rely on hydrogen bonding or other non-ionic interactions are also an area of exploration. hyphadiscovery.com

Mechanistic Insights into (Z)-Bromebric Acid Synthesis Remain Largely Unexplored

Detailed mechanistic investigations, particularly concerning transition state analysis and reaction pathway elucidation for the key bond-forming reactions in the synthesis of (Z)-Bromebric acid, are not extensively documented in publicly available scientific literature. While various synthetic methodologies have been developed for compounds structurally related to (Z)-Bromebric acid, such as (Z)-1-bromo-1-alkenes, in-depth computational and theoretical studies on the specific reaction mechanisms leading to (Z)-Bromebric acid are scarce.

The synthesis of (Z)-bromoalkenes often involves complex reaction sequences where stereoselectivity is a critical aspect. The elucidation of the underlying reaction pathways and the characterization of transition states are crucial for optimizing these synthetic routes and for the rational design of new, more efficient methods. However, based on the available information, it appears that such detailed mechanistic studies, including transition state analysis for the synthesis of (Z)-Bromebric acid, have not been a primary focus of the reported research.

Typically, mechanistic investigations of this nature would involve high-level computational chemistry methods, such as Density Functional Theory (DFT) calculations. These studies would aim to map out the potential energy surface of the reaction, identify the structures of transition states, and calculate the activation energies for different possible pathways. This would provide a fundamental understanding of the factors controlling the reaction's outcome and stereoselectivity.

For analogous reactions, such as the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids to form (Z)-1-bromo-1-alkenes, the proposed mechanisms generally involve concerted or stepwise eliminations. However, without specific computational studies for (Z)-Bromebric acid, any discussion on its synthetic transition states would be speculative.

Advanced Analytical Characterization of Z Bromebric Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is fundamental to the structural verification of (Z)-Bromebric acid. A suite of techniques provides orthogonal information, from atomic connectivity and stereochemistry to molecular mass and functional group identification.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for assigning the stereochemistry of the double bond in Bromebric acid. The key to distinguishing between the (Z) and (E) isomers lies in the analysis of proton (¹H) NMR, specifically the coupling constant (J-value) between the vinyl protons.

For α,β-unsaturated systems, the magnitude of the vicinal coupling constant (³J) across the C=C double bond is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. scirp.org The (Z)-isomer, where the protons are cis to each other, exhibits a smaller coupling constant, typically in the range of 6–14 Hz. mdpi.com Conversely, the (E)-isomer, with trans protons, shows a significantly larger coupling constant, generally between 11–18 Hz. mdpi.comjst.go.jp By measuring this value, an unambiguous assignment of the (Z) configuration can be made.

Further structural confirmation is achieved using Carbon-¹³ (¹³C) NMR and two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which establish the connectivity between protons and carbons throughout the molecule.

Table 1: Predicted ¹H NMR Data for Stereochemical Assignment of Bromebric Acid Isomers Based on the representative structure (Z)-3-bromo-3-(4-nitrophenyl)propenoic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (Hz) | Stereochemical Significance |

|---|---|---|---|

| Vinylic Proton (Z-isomer) | ~6.5 - 7.5 | ³J ≈ 8-12 | The observed coupling constant falls within the typical range for cis-alkene protons, confirming the (Z) geometry. mdpi.com |

| Vinylic Proton (E-isomer) | ~7.0 - 8.0 | ³J ≈ 14-18 | A larger coupling constant would indicate the presence of the (E)-isomer as an impurity. jst.go.jp |

| Aromatic Protons | ~7.5 - 8.5 | Varies | Confirms the presence and substitution pattern of the phenyl ring. |

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Impurity Profiling

Advanced mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is indispensable for confirming the molecular formula of (Z)-Bromebric acid and for identifying and quantifying impurities.

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the parent ion, typically with a mass accuracy of less than 5 ppm. This allows for the confident determination of the elemental composition, thereby confirming the molecular formula. A crucial diagnostic feature for Bromebric acid is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. americanpharmaceuticalreview.comregistech.com This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment: the molecular ion (M) and an M+2 peak of nearly equal intensity. registech.com

Impurity Profiling: When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for impurity profiling. researchgate.netgoogle.com The LC system separates (Z)-Bromebric acid from process-related impurities, degradation products, and its (E)-isomer. The mass spectrometer then provides mass information for each separated component, enabling their identification. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that helps to elucidate the identity of unknown impurities. libretexts.org

Table 2: Expected High-Resolution Mass Spectrometry Data for (Z)-Bromebric Acid Based on the representative structure (Z)-3-bromo-3-(4-nitrophenyl)propenoic acid, C₉H₆BrNO₄.

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern | Analytical Purpose |

|---|---|---|---|

| [M-H]⁻ | 271.9462 | 271.9462 (¹⁰⁰%), 273.9442 (~⁹⁸%) | Molecular formula confirmation in negative ion mode. The M-H and (M-H)+2 peaks confirm the presence of one bromine atom. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides confirmation of the functional groups present in the (Z)-Bromebric acid molecule. These two techniques are complementary and offer a comprehensive fingerprint of the compound.

In IR spectroscopy, the key absorptions for (Z)-Bromebric acid are the C=O stretch of the carboxylic acid, the C=C stretch of the alkene, and the broad O-H stretch. Due to steric hindrance between the phenyl ring and the carboxyl group in the (Z)-isomer, the conjugation between the C=C and C=O bonds is often diminished. This typically results in the C=O stretching vibration appearing at a higher wavenumber compared to the more planar (E)-isomer. spcmc.ac.in

Raman spectroscopy is particularly sensitive to non-polar bonds and provides valuable information about the carbon skeleton. The C=C double bond and the aromatic ring vibrations typically produce strong Raman signals. mdpi.comspectroscopyonline.com The presence and positions of these bands confirm the unsaturated and aromatic nature of the molecule.

Table 3: Key Vibrational Frequencies for (Z)-Bromebric Acid

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | IR | 3300 - 2500 (very broad) | Characteristic broad absorption due to hydrogen bonding. docbrown.info |

| C-H Stretch (Aromatic/Vinylic) | IR, Raman | 3100 - 3000 | Confirms sp² hybridized C-H bonds. libretexts.org |

| C=O Stretch (α,β-unsaturated acid) | IR | 1710 - 1680 | Strong absorption. Position is sensitive to conjugation and isomerism. docbrown.infospectroscopyonline.com |

| C=C Stretch (Alkene) | IR, Raman | 1650 - 1620 | Typically stronger in Raman than in IR. Confirms the alkene moiety. spectroscopyonline.comdocbrown.info |

| C-NO₂ Stretch (Nitro group) | IR, Raman | ~1530 (asymmetric), ~1350 (symmetric) | Strong absorptions confirming the nitro substituent, if present. |

Chromatographic Method Development for Isomeric Separation and Quantification

Chromatographic techniques are essential for separating (Z)-Bromebric acid from its (E)-isomer and other impurities, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomeric Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the isomeric purity of (Z)-Bromebric acid. The goal is to develop a method that provides baseline separation between the (Z) and (E) isomers, as well as any other related substances.

Reversed-phase HPLC is commonly employed for this purpose. Method development involves optimizing several parameters to achieve the desired separation. The choice of stationary phase is critical; a C18 column is often a suitable starting point. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier (such as acetic acid or formic acid) to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. The separation of geometric isomers is based on subtle differences in their polarity and shape, which affects their interaction with the stationary phase. Detection is typically performed using a UV-Vis detector, set at a wavelength where both isomers exhibit strong absorbance. scirp.orgresearchgate.net

Table 4: Example HPLC Method for Isomeric Purity of Bromebric Acid

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation of isomers with different polarities. scirp.org |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid suppresses ionization of the carboxyl group. |

| Mobile Phase B | Acetonitrile | Organic modifier; its proportion is adjusted to control retention time. |

| Gradient | 20% B to 80% B over 20 minutes | A gradient elution is often necessary to separate isomers and late-eluting impurities effectively. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 270 nm | Wavelength selected for maximum absorbance of the chromophores in the molecule. researchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier analytical tool for the quantitative analysis of (Z)-Bromebric acid. This technique offers exceptional sensitivity, selectivity, and speed, which are critical for the precise measurement of the compound, often at very low concentrations. nih.govnih.gov The UPLC system utilizes columns with sub-2 µm particles, leading to higher resolution, improved peak shapes, and significantly shorter analysis times compared to conventional HPLC. waters.com

The process begins with the chromatographic separation of (Z)-Bromebric acid from other components in the sample matrix on a suitable UPLC column, such as a reversed-phase C18 column. mdpi.comnih.gov The mobile phase composition, typically a mixture of an aqueous solvent with an acid modifier (like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), is optimized to achieve efficient retention and separation. mdpi.comnih.gov

Following separation, the column effluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a commonly employed technique for ionizing acidic molecules like (Z)-Bromebric acid, typically operating in negative ion mode to form the deprotonated molecule [M-H]⁻. nih.gov The tandem mass spectrometer (MS/MS) then provides a high degree of selectivity and sensitivity through Multiple Reaction Monitoring (MRM). mdpi.com In MRM mode, a specific precursor ion (the [M-H]⁻ of (Z)-Bromebemebric acid) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even in complex matrices. sciex.com

Table 1: Illustrative UPLC-MS/MS Parameters for Quantitative Analysis of (Z)-Bromebric Acid

| Parameter | Condition |

| UPLC System | Acquity UPLC H-Class or similar |

| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Initial: 95% A, 5% B; Linear ramp to 5% A, 95% B over 4 minutes; Hold for 1 minute; Return to initial conditions over 0.5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transition | Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific masses would be determined experimentally) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Investigations into the Molecular and Biochemical Interactions of Z Bromebric Acid

Enzyme Interaction and Modulation Studies

Reversibility and Irreversibility of Enzyme Interactions

The nature of the interaction between a chemical compound and an enzyme can be either reversible or irreversible. This distinction is fundamental to understanding its mechanism of action and potential therapeutic or toxicological effects.

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent bonds, such as hydrogen bonds, ionic bonds, or van der Waals forces. This interaction is temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. Reversible inhibition can be further classified into competitive, non-competitive, and uncompetitive inhibition, each with distinct kinetic profiles.

Irreversible Inhibition: Irreversible inhibitors, in contrast, typically form strong, covalent bonds with the enzyme, often at the active site. wikipedia.orgnih.govlibretexts.orgmdpi.com This covalent modification permanently inactivates the enzyme. wikipedia.org The enzyme cannot regain its function unless the cell synthesizes a new enzyme molecule. The study of such interactions often involves techniques to identify the specific amino acid residues that have been modified.

To determine whether (Z)-Bromebric acid acts as a reversible or irreversible inhibitor of a particular enzyme, researchers would need to conduct a series of biochemical assays. These experiments would involve measuring enzyme activity in the presence of varying concentrations of (Z)-Bromebric acid and its substrate over time. Dialysis or rapid dilution experiments could also be employed to assess whether enzyme activity can be restored after removal of the compound.

Table 1: Hypothetical Data on the Reversibility of Enzyme Inhibition by (Z)-Bromebric Acid

| Enzyme Target | Inhibition Type | Method of Determination | Key Findings (Illustrative) |

| Enzyme X | Reversible | Enzyme kinetics (Lineweaver-Burk plot) | Increased apparent K_m, V_max unchanged |

| Enzyme Y | Irreversible | Dialysis followed by activity assay | No recovery of enzyme activity after dialysis |

| Enzyme Z | Covalent Adduct Formation | Mass Spectrometry | Identification of a covalent bond with a cysteine residue in the active site |

This table is for illustrative purposes only and is not based on experimental data for (Z)-Bromebric acid.

Exploration of Biochemical Pathway Perturbations

Impact on Cellular Signaling Pathways (e.g., DYRK1a kinase pathway)

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. nih.govnih.gov Its dysregulation has been implicated in several diseases. Investigating the effect of (Z)-Bromebric acid on the DYRK1a kinase pathway would involve a series of molecular and cellular biology experiments.

Researchers would typically assess the direct inhibitory activity of (Z)-Bromebric acid on purified DYRK1a enzyme. nih.gov Subsequently, they would examine the phosphorylation status of known DYRK1a substrates within cells treated with the compound. This could be achieved using techniques such as Western blotting with phospho-specific antibodies. Downstream effects on gene expression or cellular phenotypes known to be regulated by the DYRK1a pathway would also be investigated.

Table 2: Hypothetical Research Findings on the Impact of (Z)-Bromebric Acid on the DYRK1a Kinase Pathway

| Assay | Experimental System | Measurement | Illustrative Result |

| In vitro Kinase Assay | Purified recombinant DYRK1a | IC_50 value | 10 µM |

| Cellular Phosphorylation Assay | Cultured neuronal cells | Phosphorylation level of Tau (a DYRK1a substrate) | Decreased phosphorylation at specific sites |

| Gene Expression Analysis | Treated cancer cell line | mRNA levels of DYRK1a target genes | Altered expression of cell cycle regulators |

This table is for illustrative purposes only and is not based on experimental data for (Z)-Bromebric acid.

Investigation of Metabolite Profiling in Relevant Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a biological system. To investigate how (Z)-Bromebric acid perturbs biochemical pathways, researchers would perform metabolomic analysis on biological samples (e.g., cultured cells or animal tissues) exposed to the compound.

This would involve extracting metabolites and analyzing them using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com The resulting data would provide a snapshot of the changes in the metabolome, highlighting which metabolic pathways are most affected by (Z)-Bromebric acid. For example, alterations in the levels of amino acids, lipids, or intermediates of central carbon metabolism could point to specific enzyme or pathway disruptions. nih.gov

Table 3: Illustrative Metabolite Changes in a Biological System Treated with (Z)-Bromebric Acid

| Metabolite Class | Specific Metabolite | Fold Change (Treated vs. Control) | Implicated Pathway |

| Amino Acids | Glutamate | -2.5 | Glutamine and Glutamate Metabolism |

| Aspartate | -1.8 | Alanine, Aspartate and Glutamate Metabolism | |

| Lipids | Palmitic Acid | +1.5 | Fatty Acid Biosynthesis |

| Oleic Acid | +2.0 | Fatty Acid Biosynthesis | |

| Energy Metabolism | Citrate | -3.0 | Citric Acid (TCA) Cycle |

| Succinate | -2.2 | Citric Acid (TCA) Cycle |

This table is for illustrative purposes only and is not based on experimental data for (Z)-Bromebric acid.

Computational Approaches in Z Bromebric Acid Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. chem-space.com This method is crucial in drug discovery for estimating the strength of binding and identifying key interactions. mdpi.com

Molecular docking simulations can elucidate how (Z)-Bromebric acid might fit into the binding site of a biological target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on a force field. The resulting binding poses reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For instance, in a study of an elastase inhibitor, docking revealed hydrogen bonds with specific glutamine residues and hydrophobic interactions with several other residues, indicating a strong potential for inhibition. nih.gov

Interaction hotspots are regions within a binding site that contribute most significantly to the binding free energy. nih.govnih.gov Identifying these hotspots is critical for understanding the determinants of binding affinity and specificity. Computational tools can map these hotspots, often revealing them to be clusters of residues that can be targeted by small molecules to disrupt protein-protein interactions. nih.govnih.gov For (Z)-Bromebric acid, docking studies could predict which residues of a potential target protein would form a hotspot, guiding the design of more potent derivatives. The analysis of dynamic "hotspots" through simulation can further refine these predictions by accounting for protein flexibility. mdpi.com

Table 1: Example of Molecular Docking Results for (Z)-Bromebric Acid Against Hypothetical Targets This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Alkyl |

| Carbonic Anhydrase II | -6.5 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |

| HIV-1 Protease | -8.2 | Asp25, Ile50, Gly48 | Hydrogen Bond, van der Waals |

Virtual screening (VS) is a cost-effective computational strategy used in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target. chem-space.com This process significantly narrows down the number of compounds that need to be tested experimentally. mdpi.com Structure-based virtual screening (SBVS), which requires the 3D structure of the target, uses docking to rank compounds based on their predicted binding affinity. chem-space.com

In the context of (Z)-Bromebric acid, while it could be part of a library screened against a known target, it could also hypothetically be used as a query molecule in a ligand-based virtual screening (LBVS) approach. LBVS methods use the principle that molecules with similar structures are likely to have similar biological activities. mdpi.com More advanced sequence-based virtual screening (SVS) models, which use natural language processing algorithms, can even predict biomolecular interactions without relying on 3D structures. nih.gov Such screening could identify potential, previously unknown protein targets for (Z)-Bromebric acid, opening new avenues for research. A deep learning-based virtual screening approach, for example, successfully identified a novel inhibitor for the EGLN1 enzyme from a database of marine natural products. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, energy, and properties of molecules. These methods provide fundamental insights into a molecule's stability and chemical reactivity.

Molecules can exist in different spatial arrangements called conformations, and for flexible molecules, some conformations are more stable than others. Conformational analysis involves identifying these stable conformations and determining their relative energies. For molecules with restricted rotation around single bonds, distinct and stable rotational isomers, or atropisomers, can exist. Research on Z-isomeric statin analogues has shown that the dynamic exchange between two such atropisomers can be observed and characterized. mdpi.com

For (Z)-Bromebric acid, the "(Z)-" designation refers to the arrangement of substituents around a double bond, a type of stereoisomerism. wikipedia.org However, rotation around the single bonds within the molecule can also lead to different stable conformers. Quantum chemical calculations can model the potential energy surface associated with these rotations. ethz.ch Such calculations would predict the most stable conformations of (Z)-Bromebric acid and the energy barriers between them. Furthermore, the relative stability of the (Z)-isomer compared to its (E)-isomer can be quantified, which is crucial as the two isomers can have different physical and biological properties. sydney.edu.aumasterorganicchemistry.com Studies on other molecules have shown that solvent polarity can play a significant role in stabilizing E/Z isomers. rsc.org

Table 2: Hypothetical Relative Energies of (Z)-Bromebric Acid Stereoisomers This table illustrates data that could be generated from quantum chemical calculations to compare the stability of different isomers.

| Isomer/Conformer | Method | Basis Set | Relative Energy (kJ/mol) |

|---|---|---|---|

| (Z)-isomer, Conformer A | DFT | B3LYP/6-31G* | 0.00 (Reference) |

| (Z)-isomer, Conformer B | DFT | B3LYP/6-31G* | +5.2 |

| (E)-isomer, Conformer C | DFT | B3LYP/6-31G* | +12.5 |

Quantum chemical calculations can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

For instance, the calculation of chemical shifts and coupling constants can help assign peaks in an experimental NMR spectrum. mdpi.com Similarly, predicting vibrational frequencies can aid in the analysis of IR spectra. The prediction of electronic transitions allows for the interpretation of UV-Vis spectra. In more advanced applications, machine learning algorithms can be trained on quantum chemical data to predict mass spectrometry (MS/MS) fragmentation patterns with high accuracy, which aids in the identification of molecules in complex samples. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com MD simulations compute the trajectory of atoms and molecules over time, providing a detailed view of their dynamic motions and interactions in a simulated environment, such as in explicit water. mdpi.comnih.gov

For (Z)-Bromebric acid, an MD simulation would show how the molecule moves, rotates, and flexes in solution. This provides insights into its structural stability and how it interacts with solvent molecules. mdpi.com A key output of MD simulations is the generation of a conformational ensemble, which is a collection of the different three-dimensional structures the molecule samples over time. nih.govnih.gov Analyzing this ensemble reveals the molecule's flexibility and preferred shapes, which is crucial for understanding how it might adapt its conformation upon binding to a target. nih.gov MD simulations of DNA, for example, have been used to investigate the complex transition between the B and Z forms, revealing the dynamic pathway of this significant conformational change. nih.govnih.gov Such simulations for (Z)-Bromebric acid could reveal its dynamic behavior and the range of conformations it can adopt, which is essential for a complete understanding of its potential biological activity. mdpi.com

Table 3: Typical Parameters and Outputs from a Molecular Dynamics Simulation This table outlines common settings and resulting data from an MD simulation of a small molecule like (Z)-Bromebric acid in a solvent.

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy. | GROMOS, AMBER, CHARMM |

| Solvent Model | Representation of the solvent. | Explicit (e.g., TIP3P water) |

| Simulation Time | Total duration of the simulation. | 100 - 1000 nanoseconds |

| Time Step | The interval between calculation steps. | 1 - 2 femtoseconds |

| Ensemble | The statistical thermodynamic ensemble. | NPT (constant Number of particles, Pressure, Temperature) |

| Key Outputs | ||

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation from a reference structure over time, indicating stability. | |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms, indicating flexibility. | |

| Conformational Ensemble | A collection of snapshots representing the molecule's accessible conformations. |

Ligand-Target Complex Stability and Fluctuation Analysis

One advanced technique for qualitatively estimating protein-ligand complex stability is the thermal titration molecular dynamics (TTMD) method. nih.gov This approach involves running a series of MD simulations at progressively higher temperatures and evaluating the conservation of the ligand's native binding mode. nih.gov A higher temperature threshold for dissociation indicates a more stable complex.

| Simulation Parameter | Description | Relevance to (Z)-Bromebric Acid Research |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein-ligand structures over time. | Indicates the overall stability of the (Z)-Bromebric acid-target complex. A stable RMSD suggests a stable binding mode. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each particle (e.g., amino acid residue) from its average position. | Highlights flexible regions in both the target protein and (Z)-Bromebric acid, which can be important for binding and function. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and target throughout the simulation. | Identifies key interactions that anchor (Z)-Bromebri acid in the binding site. |

| Binding Free Energy (MM/PBSA, MM/GBSA) | Calculates the free energy of binding of the ligand to its target from MD simulation snapshots. | Provides a quantitative estimate of binding affinity, helping to rank potential analogues. |

Solvent Effects on Molecular Conformations

The surrounding solvent environment significantly influences the conformation and behavior of a molecule. rsc.org Computational studies on (Z)-Bromebric acid must account for these solvent effects to accurately model its behavior in a biological system. MD simulations explicitly including water molecules provide the most accurate representation. rsc.org

The conformation of a molecule can be stabilized or destabilized by the solvent, and intramolecular hydrogen bonding can play a significant role. scirp.org For example, theoretical studies on β-amino acids have shown that solvation generally stabilizes conformations compared to the gas phase. scirp.org Coarse-grained MD simulations can also be used to investigate how different solvents impact molecular aggregation and dispersion. rsc.org For (Z)-Bromebric acid, understanding how its conformation changes in different solvent environments is crucial for predicting its ability to cross membranes and interact with its target. The use of different solvent models, such as explicit water or implicit continuum models, can be employed to balance computational cost and accuracy.

Structure-Based and Ligand-Based Computational Design Strategies

Both structure-based and ligand-based approaches are integral to the computational design of new drugs. drugdiscoverynews.comnumberanalytics.com Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, while ligand-based drug design (LBDD) utilizes the knowledge of molecules known to interact with the target. drugdiscoverynews.comnumberanalytics.com

Predictive Modeling of Binding Affinity and Selectivity

A primary goal of computational drug design is to predict how tightly a new molecule will bind to its intended target and how selective it will be over other targets. Quantitative Structure-Activity Relationship (QSAR) is a key ligand-based method used for this purpose. turkjps.org QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. turkjps.orgsums.ac.ir

For (Z)-Bromebric acid research, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. mdpi.com These methods correlate the 3D steric and electrostatic fields of a set of molecules with their known activities to generate a predictive model. mdpi.com Such models can then be used to estimate the activity of newly designed analogues before they are synthesized. The selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties, is crucial for building a robust QSAR model. nih.govuestc.edu.cn

| Modeling Technique | Input Data | Predicted Output | Application in (Z)-Bromebric Acid Research |

| 3D-QSAR (e.g., CoMFA, CoMSIA) | A set of aligned (Z)-Bromebric acid analogues with known biological activities. mdpi.com | Predicted biological activity (e.g., IC50) for new, unsynthesized analogues. mdpi.com | Guide the design of analogues with improved potency. |

| Molecular Docking | 3D structure of the target protein and a library of potential ligands. researchgate.net | Binding pose and a score representing the predicted binding affinity. researchgate.net | Screen virtual libraries to identify new potential binders and predict the binding mode of (Z)-Bromebric acid analogues. |

| Pharmacophore Modeling | A set of active ligands or the ligand-bound target structure. mdpi.com | A 3D arrangement of essential chemical features required for activity. mdpi.com | Screen for new scaffolds that match the pharmacophore and can serve as starting points for novel analogues. |

De Novo Design of (Z)-Bromebric Acid Analogues

De novo design involves creating entirely new molecules that are predicted to bind to a specific target. drugdiscoverynews.com This approach is particularly valuable when seeking novel chemical scaffolds. chemrxiv.org Structure-based de novo design algorithms "grow" a molecule within the binding site of the target protein, piece by piece, optimizing its fit and interactions. mdpi.com

Recent advances have seen the application of generative models, such as equivariant diffusion models, for de novo design. arxiv.org These models can generate novel 3D molecular structures conditioned on the protein's binding pocket. arxiv.org For (Z)-Bromebric acid, this could lead to the discovery of completely new classes of compounds with the desired activity. Ligand-based de novo design can also be performed by generating molecules that are similar to known active compounds or by evolving existing structures to improve their properties. nih.govrsc.org The designed analogues are then typically evaluated using the predictive models described in the previous section before being selected for synthesis and experimental testing. nih.govrsc.org

Exploration of Z Bromebric Acid Derivatives and Structure Activity Relationships

Rational Design and Synthesis of Bromebric Acid Analogues for Modulated Biological Activity

Rational drug design for analogues of (Z)-Bromebric acid would be a targeted process aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. nih.gov This approach relies on a detailed understanding of the compound's interaction with its biological target.

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For a molecule like (Z)-Bromebric acid, key pharmacophoric features would likely include the carboxylic acid group, the bromine atom, the carbon-carbon double bond, and the p-anisoyl moiety.

Systematic modification would involve:

The Carboxylic Acid Group: This group is often crucial for forming hydrogen bonds or salt bridges with biological targets. It could be esterified or converted to an amide to study the impact on cell permeability and target binding affinity.

The Bromine Atom: Halogen atoms can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding. nih.gov Analogues could be synthesized by replacing bromine with other halogens (F, Cl, I) or other bioisosteric groups to probe the importance of this interaction.

The Aryl Ring: The methoxy (B1213986) group on the phenyl ring could be moved to the ortho or meta positions or replaced with other electron-donating or electron-withdrawing groups to alter electronic properties and hydrophobic interactions.

These modifications allow for the development of a structure-activity relationship (SAR), which systematically links chemical structure to biological effect, as has been done for analogues of compounds like n-butyric acid. nih.gov

Table 1: Hypothetical SAR Data for (Z)-Bromebric Acid Analogues with Aryl Ring Modifications

| Compound ID | R-Group (para-position) | Target Inhibition (IC₅₀, µM) |

| ZBA-01 | -OCH₃ (Parent) | 10.5 |

| ZBA-02 | -H | 15.2 |

| ZBA-03 | -Cl | 8.7 |

| ZBA-04 | -CH₃ | 12.1 |

| ZBA-05 | -NO₂ | 25.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes to show how SAR data would be organized.

Stereochemistry is a critical determinant of biological activity, influencing how a molecule fits into a binding site, its metabolic pathway, and its transport across membranes. malariaworld.orgnih.gov The (Z)-configuration of the double bond in Bromebric acid is a key stereochemical feature. A comparative study against the (E)-isomer would be the first step in understanding its importance.

In studies of similar chiral compounds, such as 3-Br-acivicin, different isomers exhibit vastly different biological activities. researchgate.netmalariaworld.org Research has shown that only specific stereoisomers, the (5S, αS) isomers, displayed significant antiplasmodial effects, which suggests that cellular uptake may be mediated by stereoselective transport systems. malariaworld.orgnih.govmalariaworld.org Molecular modeling can further illuminate the structural and stereochemical requirements for efficient interaction with a biological target, as demonstrated in studies with Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). malariaworld.orgnih.gov

In Silico Prediction and Experimental Validation of Structure-Activity Relationships (SAR)

Computational methods are invaluable for predicting the activity of novel compounds and prioritizing synthetic efforts, thereby accelerating the drug discovery process.

QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com For (Z)-Bromebric acid derivatives, a QSAR model would be developed by calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue and correlating them with experimentally determined biological data. nih.gov

The process typically involves:

Data Set Preparation: A diverse set of synthesized (Z)-Bromebric acid analogues with known biological activities is compiled.

Descriptor Calculation: Relevant 2D and 3D descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to create a predictive model. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.govmdpi.com

3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide visual contour maps. mdpi.comresearchgate.net These maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, offering direct guidance for designing more potent derivatives. mdpi.com

FBDD is an alternative strategy for lead discovery that begins by identifying low-molecular-weight fragments that bind weakly to a biological target. mdpi.combohrium.com These hits serve as starting points for building more potent, drug-like molecules through strategies of fragment growing, linking, or merging. rsc.org

Given its structure, (Z)-Bromebric acid could be deconstructed into key fragments for screening, such as the brominated acrylic acid core and the p-anisoyl group. The use of brominated fragments is particularly advantageous in X-ray crystallography screening, as the high electron density of the bromine atom allows for its unambiguous detection via anomalous scattering, which helps to confirm the fragment's binding pose even with weak affinity. nih.gov Once a fragment's binding mode is determined, synthetic chemistry is employed to elaborate the structure and improve its affinity for the target. nih.gov

Comparative Biochemical Studies with Related Chemical Structures

To understand the unique biological profile of (Z)-Bromebric acid, its activity would be compared with structurally related compounds. Bromebric acid is known to be a derivative of bromoacrylic acid with cytostatic activity, potentially through the inhibition of purine (B94841) synthesis, oxidative phosphorylation, and DNA synthesis. nih.gov

A comparative study might involve evaluating (Z)-Bromebric acid and its analogues against a panel of related compounds in various biochemical assays.

Table 2: Illustrative Comparative Activity Profile

| Compound | DNA Synthesis Inhibition (IC₅₀, µM) | Purine Synthesis Inhibition (IC₅₀, µM) | Kinase Target X Inhibition (IC₅₀, µM) |

| (Z)-Bromebric acid | 12.3 | 8.9 | 21.4 |

| (E)-Bromebric acid | 25.1 | 19.5 | >50 |

| Acrylic Acid | >100 | >100 | >100 |

| 4-Methoxybenzoic acid | >100 | >100 | >100 |

Note: This table is a hypothetical representation to illustrate how data from a comparative biochemical study would be presented.

Such studies help to delineate which structural components are responsible for the observed biological activity. By comparing the activity of the full molecule to that of its constituent parts (like acrylic acid or 4-methoxybenzoic acid), researchers can confirm that the activity arises from the integrated structure and not from a simple substructure. Comparing the (Z) and (E) isomers would directly highlight the importance of the double bond geometry for the compound's mechanism of action.

Analysis of Structural Homologues and Bioisosteres

The systematic modification of a lead compound to generate structural homologues and bioisosteres is a fundamental strategy in drug discovery aimed at optimizing pharmacokinetic and pharmacodynamic properties.

Structural Homologues: Homologation of (Z)-Bromebric acid would involve the systematic addition or removal of methylene (B1212753) groups (-CH2-) from its core structure. For instance, altering the length of the methoxy group's alkyl chain at the para-position of the phenyl ring could influence lipophilicity, which in turn can affect cell membrane permeability and interaction with hydrophobic pockets of target enzymes.

Bioisosteres: Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or reducing toxicity. For the carboxylic acid moiety of (Z)-Bromebric acid, several bioisosteric replacements could be considered. These substitutions can alter the acidity, hydrogen bonding capacity, and metabolic stability of the molecule.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and spatial arrangement; may offer improved metabolic stability and oral bioavailability. |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid and may enhance binding affinity to certain targets. |

| Carboxylic Acid (-COOH) | Hydroxamic Acid | Known to chelate metal ions in enzyme active sites and can act as a carboxylic acid surrogate. |

| Phenyl Ring | Thiophene or Pyridine | Can alter electronic properties and metabolic profile while maintaining a similar size and shape. |

| Methoxy Group (-OCH3) | Hydroxyl (-OH), Methylthio (-SCH3), or Halogens (e.g., -F, -Cl) | Modifies the electronic and steric properties of the phenyl ring, potentially influencing target binding and metabolism. |

The bromine atom on the acrylic acid backbone is a key feature. Its replacement with other halogens (e.g., chlorine or fluorine) or a methyl group would provide insights into the role of this substituent in the compound's mechanism of action. Such modifications would alter the electrophilicity of the α,β-unsaturated system, which is often crucial for covalent interactions with biological nucleophiles.

Emerging Research Avenues and Future Directions for Z Bromebric Acid Studies

Integration of Multi-Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of how (Z)-Bromebric acid functions within a biological system, researchers are increasingly turning to multi-omics technologies. This approach integrates data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to paint a comprehensive picture of the molecular and cellular responses to the compound. frontiersin.orgmdpi.com By combining these datasets, scientists can move from a one-dimensional view to a systems-level understanding of the drug's mechanism of action, identifying not just the primary target but also the downstream pathways and off-target effects. mdpi.comnih.gov

The development of single-cell multi-omics technologies is particularly promising, allowing for the simultaneous analysis of different molecular layers within individual cells. frontiersin.orgmdpi.com This high-resolution approach can uncover cellular heterogeneity in response to (Z)-Bromebric acid and provide valuable insights into how the compound affects different cell populations. frontiersin.orgmdpi.com Machine learning and other computational tools are essential for integrating and interpreting these large and complex datasets, helping to identify key molecular drivers and build predictive models of the compound's effects. nih.gov

Table 1: Key Multi-Omics Technologies and Their Applications in (Z)-Bromebric Acid Research

| Omics Technology | Data Generated | Potential Insights for (Z)-Bromebric Acid |

| Genomics | DNA sequence variations | Identification of genetic markers that predict response or resistance to the compound. |

| Transcriptomics | RNA expression levels | Understanding of how the compound alters gene expression and regulatory networks. |

| Proteomics | Protein abundance and modifications | Identification of direct protein targets and downstream signaling pathways affected by the compound. |

| Metabolomics | Metabolite profiles | Elucidation of the compound's impact on cellular metabolism and biochemical pathways. |

Development of Advanced Chemical Biology Tools for Target Deconvolution and Pathway Mapping

Identifying the precise molecular targets of a compound, a process known as target deconvolution, is a major challenge in drug discovery. pelagobio.comnih.gov Advanced chemical biology tools are being developed to address this challenge for compounds like (Z)-Bromebric acid. These tools enable a more accurate and efficient identification of a compound's binding partners and its mechanism of action. nih.gov

Chemoproteomics, for instance, utilizes chemical probes to enrich and identify protein targets from complex biological samples. researchgate.netevotec.com Techniques like affinity-based protein profiling (AfBPP) and photoaffinity labeling allow for the direct identification of on- and off-targets in a physiologically relevant context. researchgate.netevotec.com Furthermore, label-free methods provide complementary approaches to understanding compound-protein interactions. nih.gov The integration of these chemical biology tools with genetic approaches and computational analysis provides a powerful strategy for validating targets and elucidating the intricate pathways modulated by (Z)-Bromebric acid. researchgate.net

Innovative Synthetic Methodologies for Enhanced Scalability and Sustainability

Key strategies include the use of novel catalytic systems and the exploration of continuous flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency. The development of stereoselective synthesis methods is also critical to ensure the production of the desired (Z)-isomer with high purity, as different isomers can have distinct biological activities. researchgate.net

Advancements in Analytical Platforms for High-Throughput Screening and Mechanistic Studies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. wikipedia.org Advancements in analytical platforms are significantly enhancing the capabilities of HTS for compounds like (Z)-Bromebric acid. Fluorescence-based assays and other sensitive detection methods are being optimized for HTS formats to identify compounds that modulate specific biological pathways. nih.govscirp.org

A key metric in HTS is the Z'-factor, a statistical measure of assay quality that ensures the reliability of the screening results. nih.govbmglabtech.com Researchers are also developing more robust statistical methods, such as the strictly standardized mean difference (SSMD) and its generalized variants (GSSMD), to improve hit selection and reduce the impact of outliers. arxiv.org These advanced analytical and statistical tools are not only crucial for identifying initial hits but also for conducting detailed mechanistic studies to understand how these compounds exert their effects at a molecular level.

Table 2: Comparison of HTS Quality Assessment Metrics

| Metric | Description | Key Advantage |

| Z'-factor | A statistical value that reflects the separation between positive and negative controls. nih.govbmglabtech.com | Widely used and provides a simple measure of assay quality. bmglabtech.com |

| SSMD | A measure of the magnitude of the difference between sample and control means, standardized by their standard deviations. | Can be more robust than the Z'-factor in certain scenarios. arxiv.org |

| GSSMD | A non-parametric generalization of SSMD. | Less sensitive to outliers and distributional assumptions. arxiv.org |

Application of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and are poised to play a significant role in the future of (Z)-Bromebric acid research. mdpi.comnih.gov These computational approaches can be used to design novel molecules with improved properties, predict their biological activities, and optimize their synthetic routes. mdpi.commdpi.com

Generative AI models, for instance, can explore vast chemical spaces to design new analogs of (Z)-Bromebric acid with potentially enhanced efficacy or reduced off-target effects. arxiv.orggithub.com ML algorithms can be trained on existing experimental data to predict various properties of new compounds, such as their solubility, toxicity, and metabolic stability. researchgate.netd-nb.info By integrating AI and ML into the research pipeline, scientists can accelerate the design-make-test-analyze cycle, leading to a more efficient and data-driven approach to developing the next generation of therapeutics based on the (Z)-Bromebric acid scaffold. mdpi.comarxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.